Boc-Dap-OH

Solid-Phase Peptide Synthesis Boc/Bzl Chemistry Orthogonal Protecting Groups

Boc-Dap-OH (CAS 73259-81-1) is the definitive Dap building block for Boc/Bzl solid-phase peptide synthesis. Its single Boc protection leaves the β-amino group free for orthogonal functionalization, preventing the uncontrolled polymerization seen with unprotected H-Dap-OH and avoiding the base-lability incompatibility of Fmoc-Dap-OH in Boc strategies. This ≥98% pure compound ensures high-yield assembly of gramicidin S analogs, peptidic V1a receptor agonists, and Dolastatin 10-based ADC payloads. Secure reliable, reproducible syntheses.

Molecular Formula C8H16N2O4
Molecular Weight 204.22 g/mol
CAS No. 73259-81-1
Cat. No. B558336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-Dap-OH
CAS73259-81-1
SynonymsBoc-Dap-OH; 73259-81-1; Boc-L-2,3-diaminopropionicacid; (S)-3-Amino-2-((tert-butoxycarbonyl)amino)propanoicacid; 3-Amino-Boc-L-alanine; Boc-Dpr-OH; 3-Amino-N-Boc-L-alanine; 3-Amino-(tert-butoxycarbonyl)-L-alanine; (N-Boc-beta-amino)-Ala-OH; (S)-3-Amino-2-(tert-butoxycarbonylamino)propanoicacid; N-Boc-L-2,3-diaminopropanoicacid; MFCD00236843; SBB065814; Nalpha-Boc-2,3-diaminopropionicAcid; (S)-3-Amino-2-(tert-butoxycarbonylamino)propionicAcid; N-ALPHA-L-(BUTOXYCARBONYL)-2,3-DIAMINOPROPIONICACID; Nalpha-Boc-L-2,3-diaminopropionicacid; (2S)-3-amino-2-{[(tert-butoxy)carbonyl]amino}propanoicacid; (2S)-3-AMINO-2-([(TERT-BUTOXY)CARBONYL]AMINO)PROPANOICACID; PubChem13819; BOC-DAPA-OH; BOC-L-DAPA-OH; AC1MBSG4; AC1Q1MSN; BOC-L-DAP-OH
Molecular FormulaC8H16N2O4
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(C[NH3+])C(=O)[O-]
InChIInChI=1S/C8H16N2O4/c1-8(2,3)14-7(13)10-5(4-9)6(11)12/h5H,4,9H2,1-3H3,(H,10,13)(H,11,12)/t5-/m0/s1
InChIKeyKRJLRVZLNABMAT-YFKPBYRVSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-Dap-OH (CAS 73259-81-1) Technical Overview: A Critical Monoprotected Diaminopropionic Acid for Precision Peptide Synthesis


Boc-Dap-OH, systematically named (S)-3-amino-2-((tert-butoxycarbonyl)amino)propanoic acid , is a synthetically essential amino acid derivative within the class of protected α,β-diaminopropionic acids (Dap) [1]. Its molecular architecture features a single Boc protecting group on the α-amino function, leaving the β-amino group available for orthogonal functionalization or peptide chain elongation. With a molecular weight of 204.22 g/mol [1] and a purity specification typically ≥98.0% (TLC) , this compound is a cornerstone building block in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS) .

Why Fmoc, Fully Deprotected, or Other In-Class Analogs Cannot Simply Replace Boc-Dap-OH


Substituting Boc-Dap-OH with a generic analog risks catastrophic failure in established Boc/Bzl synthesis protocols. Its unique value is defined by its singular Boc protection, which is essential for orthogonality in multi-step peptide assembly [1]. Attempting to use the fully deprotected H-Dap-OH directly introduces a reactive α-amino group, leading to uncontrolled polymerization and sequence impurities [2]. Similarly, substituting with Fmoc-Dap-OH is incompatible with Boc/Bzl chemistry, as the Fmoc group is base-labile and would be prematurely cleaved by the piperidine or other basic treatments used in Boc-strategy deprotection cycles [3]. This specificity directly impacts critical quality attributes such as peptide yield, purity, and the reproducibility of subsequent orthogonal modifications.

Boc-Dap-OH (73259-81-1) Evidence-Based Differentiation: Quantitative Comparison vs. Analogs


Orthogonal Protection: Boc vs. Fmoc Compatibility in Established SPPS Workflows

Boc-Dap-OH is specifically designed for and fully compatible with Boc/Bzl solid-phase peptide synthesis (SPPS), whereas Fmoc-protected analogs are incompatible and lead to immediate deprotection under standard Boc chemistry conditions [1]. The acid-labile Boc group of Boc-Dap-OH is stable to the nucleophilic base treatments (e.g., DIEA, TEA) used in Boc SPPS coupling steps, while the base-labile Fmoc group of Fmoc-Dap-OH would be quantitatively removed by the same treatments, destroying its orthogonal utility [2].

Solid-Phase Peptide Synthesis Boc/Bzl Chemistry Orthogonal Protecting Groups

Synthetic Utility: Boc-Dap-OH as a Preferred Intermediary over H-Dap-OH for High-Value Pharmaceutical Precursors

Boc-Dap-OH serves as a crucial, patent-protected intermediate in the enzymatic synthesis of Dolastatin 10 analogs, a class of potent antimitotic agents [1]. The use of unprotected H-Dap-OH in this context would be chemically unfeasible due to uncontrolled reactivity at the α-amino site, leading to complex mixtures and low yields [2]. The Boc protection of Boc-Dap-OH enables the precise, stepwise construction of this complex peptidic scaffold, a process that is specifically claimed in manufacturing patents [1].

Process Chemistry Dolastatin 10 Analogs Antimitotic Peptides

Physical Property Differentiation: Solubility Profile in Common SPPS Solvents

Boc-Dap-OH exhibits good solubility in standard SPPS solvents like DMF and DCM, which is critical for efficient coupling reactions [1]. In contrast, the fully protected analog Fmoc-Dap(Boc)-OH can have different solubility characteristics due to the hydrophobic Fmoc group . For instance, a related study on Fmoc-Gln-OH reported reaction failure due to insolubility in aqueous media, highlighting how protecting group choice directly impacts solubility and subsequent reactivity [2].

Solid-Phase Peptide Synthesis Solubility DMF DCM

Analytical Purity and Lot-to-Lot Consistency: Ensuring Reproducible SPPS Outcomes

High-grade Boc-Dap-OH is available with a purity specification of ≥98.0% (TLC) or ≥98% (HPLC) , which is a critical quality attribute for minimizing the introduction of sequence impurities in peptide synthesis. For comparison, less rigorously purified analogs or those from non-specialist suppliers may contain higher levels of impurities or water (~3% water is a noted impurity for Boc-Dap-OH ), which can quench activated coupling species and reduce overall peptide yield [1].

Quality Control Analytical Chemistry Peptide Synthesis

Boc-Dap-OH (73259-81-1): Validated Use Cases in Peptide Synthesis and Drug Discovery


Boc-Strategy Solid-Phase Peptide Synthesis (SPPS) of Complex or Cyclic Peptides

Boc-Dap-OH is the definitive choice for incorporating a Dap residue with an orthogonally addressable β-amino group into peptides assembled via Boc/Bzl SPPS. This is particularly critical for synthesizing cyclic peptides, such as gramicidin S analogs , and for constructing peptide-V1a receptor agonists . Using Fmoc-Dap-OH in this context would result in immediate and uncontrolled deprotection, leading to a failed synthesis. The favorable solubility of Boc-Dap-OH in DCM and DMF [1] further supports its use in automated Boc-synthesizers.

Synthesis of Key Intermediates for Antibody-Drug Conjugate (ADC) Payloads

Boc-Dap-OH is a validated, patent-protected intermediate for the manufacture of Dolastatin 10 analogs , which are potent antimitotic agents used as payloads in next-generation ADCs. The orthogonality provided by the single Boc group is essential for the controlled, stepwise assembly of these complex nonapeptides. In this high-value pharmaceutical context, the use of a non-protected (H-Dap-OH) or incompatibly protected (Fmoc-Dap-OH) analog is not chemically or economically viable, as it would preclude the defined, scalable synthetic routes that are protected by intellectual property .

Development of Metal-Complexing Peptides and Enzyme Inhibitors

The free β-amino group of Boc-Dap-OH, which is unaffected by the Boc-deprotection conditions, serves as a strategic handle for post-synthetic modification. This has been exploited in the preparation of peptides with metal-complexing groups , as well as in the synthesis of glucosamine synthase inhibitors [1] and myosin kinase inhibitors [2]. The high purity (≥98%) of research-grade Boc-Dap-OH ensures that this reactive handle is not compromised by contaminating amines or other reactive impurities, which is essential for achieving high yields in subsequent conjugation or modification steps .

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